molecular formula C9H9N3O B8501010 4-Methylamino-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

4-Methylamino-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B8501010
M. Wt: 175.19 g/mol
InChI Key: BPCYVNDKZVHIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylamino-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-(methylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C9H9N3O/c1-10-8-6(5-13)4-12-9-7(8)2-3-11-9/h2-5H,1H3,(H2,10,11,12)

InChI Key

BPCYVNDKZVHIDH-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=CNC2=NC=C1C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and 4-chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (2.0 g, from above step), methylamine (40% solution in water, 16 mL, 100 mmol) in methoxy-ethanol (4 mL) is heated at 110° C. in a sealed tube overnight. The reaction mixture is cooled to room temperature and concentrated. The residue is dissolved in HCl solution (1N, 20 mL) and heated at 50° C. After stirring for 1.5 hours at 50° C., the reaction mixture is neutralized with saturated sodium bicarbonate solution to a pH of 8. The solid is collected by filtration and washed with water, then hexanes, dried to afford the title compound as a light yellow solid: MS m/z 176.1 (M+1).
Quantity
0 (± 1) mol
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reactant
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Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
4 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (5.9 g, 17.5 mmol), methyl amine (40 wt. % solution in water, 40 mL) in methoxyethanol (10 mL) is heated at 120° C. in a sealed tube. After overnight, the reaction mixture is cooled to room temperature and concentrated. The residue is dissolved in HCl solution (1N, 20 mL) and heated at 50° C. After stirring for 1.5 hours, the reaction mixture is basified with saturated sodium bicarbonate solution to pH=8. The solid is collected by filtration and washed with water, then hexanes, dried to afford the title compound as a solid. MS m/z 176.2 (M+1).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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